Cas no 81794-13-0 (2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine)

81794-13-0 structure
Nom du produit:2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine
2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine Propriétés chimiques et physiques
Nom et identifiant
-
- Adenosine, 5-o-[bis(4-methoxyphenyl)phenylmethyl]-2-o-[(1,1-dimethylethyl)dimethylsilyl]-
- Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]- (9CI)
- 5'-O-(4,4'-DiMethoxytrityl)-2'-O-t-butyldiMethylsilyl adenosine
- (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
- (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-
- CID 12081375
- 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine
- 5'-O-DMT-2'-O-TBDMS adenosine
- Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimet hylsilyl]-
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine
- 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)adenosine
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine (ACI)
- F13858
- 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]-2a(2)-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine
- 5a?O-(4,4a?Dimethoxytrityl)-2a?O-t-butyldimethylsilyl adenosine
- 81794-13-0
- DA-49797
- DTXSID501124155
- (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol
-
- Piscine à noyau: 1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-31(43)29(47-35(32)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1
- La clé Inchi: WBXYUFMFVHCXRR-QSYCCZFCSA-N
- Sourire: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O[Si](C)(C)C(C)(C)C)[C@H](N2C=NC3C(=NC=NC2=3)N)O1
Propriétés calculées
- Qualité précise: 683.31391071g/mol
- Masse isotopique unique: 683.31391071g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 12
- Complexité: 1020
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 136
Propriétés expérimentales
- Dense: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (5.9E-6 g/L) (25 ºC),
- Le PSA: 136.00000
- Le LogP: 6.66430
2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM216955-100mg |
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol |
81794-13-0 | 96% | 100mg |
$374 | 2024-07-23 |
2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine Littérature connexe
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
81794-13-0 (2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine) Produits connexes
- 46353-61-1(R-Thioctic Acid Tromethamine Impurity)
- 536702-49-5(1-(4-methylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one)
- 2171467-07-3(2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid)
- 561028-85-1(3-(azepane-1-sulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 872861-11-5(N-2-(morpholin-4-yl)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 152754-11-5(Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 1346604-78-1(3',4'-DiMethoxy α-DesMethyl Flurbiprofen)
- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)
- 1486379-68-3(N-Allyl-6-chloro-2-cyclopropylpyrimidin-4-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81794-13-0)2'-O-tert-Butyldimethylsilyl-5'-O-DMT-adenosine

Pureté:99%
Quantité:1g
Prix ($):713.0